A-908292

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A-908292 is a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism. This compound has shown significant potential in scientific research, particularly in the study of metabolic pathways and diseases related to fatty acid metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A-908292 is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

A-908292 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und seine chemischen Eigenschaften verändern.

Substitution: Die Alkingruppe in this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Azidgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) ist eine übliche Reaktion, an der this compound beteiligt ist.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen Cycloadditionsprodukte erzeugen können .

Wissenschaftliche Forschungsanwendungen

A-908292 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird aufgrund seiner Alkingruppe als Reagenz in der Click-Chemie eingesetzt.

Biologie: Untersucht für seine Rolle im Fettstoffwechsel und seine Auswirkungen auf Stoffwechselwege.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Acetyl-CoA-Carboxylase 2 (ACC2) hemmt. Diese Hemmung führt zu einer Reduktion der Synthese von Malonyl-CoA, einem wichtigen Zwischenprodukt bei der Fettsäurebiosynthese. Durch die Verringerung des Malonyl-CoA-Spiegels fördert this compound die Fettsäureoxidation und reduziert die Lipidansammlung in Geweben . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an die aktive Stelle von ACC2, wodurch die katalytische Aktivität verhindert wird .

Wirkmechanismus

A-908292 exerts its effects by selectively inhibiting acetyl-CoA carboxylase 2 (ACC2). This inhibition leads to a reduction in the synthesis of malonyl-CoA, a key intermediate in fatty acid biosynthesis. By decreasing malonyl-CoA levels, this compound promotes fatty acid oxidation and reduces lipid accumulation in tissues . The compound’s mechanism of action involves binding to the active site of ACC2, thereby preventing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung 2e: Ein weiterer ACC2-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlichen Off-Target-Effekten.

CP-640186: Ein dualer Inhibitor von ACC1 und ACC2, der in der Stoffwechselforschung eingesetzt wird.

TOFA: Ein Inhibitor von ACC1, der in Stoffwechselstudien häufig mit ACC2-Inhibitoren verglichen wird.

Einzigartigkeit von A-908292

This compound ist einzigartig aufgrund seiner hohen Selektivität für ACC2, was es zu einem wertvollen Werkzeug für die Untersuchung des Fettstoffwechsels macht, ohne ACC1 zu beeinflussen. Diese Selektivität reduziert das Risiko von Off-Target-Effekten und erhöht sein Potenzial als therapeutisches Mittel für Stoffwechselstörungen .

Biologische Aktivität

A-908292 is a selective inhibitor of acetyl-CoA carboxylase (ACC), specifically targeting the ACC2 isoform. This compound has garnered attention for its potential therapeutic applications, particularly in the management of metabolic disorders such as insulin resistance and type 2 diabetes. The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

This compound inhibits ACC2, an enzyme crucial for fatty acid synthesis and lipid metabolism. By inhibiting ACC2, this compound promotes fatty acid oxidation (FAO) and reduces intramyocellular lipid (IMCL) accumulation in skeletal muscle, which is associated with improved insulin sensitivity and glucose homeostasis. This mechanism is particularly relevant in the context of metabolic diseases where excess lipid accumulation contributes to insulin resistance.

Efficacy in Animal Models

- Diabetic Mouse Models : Studies have demonstrated that this compound significantly lowers plasma triglyceride levels and improves glucose tolerance in db/db mice, a model for type 2 diabetes. In these studies, this compound administration led to enhanced FAO and decreased IMCL deposition, highlighting its potential as an antidiabetic agent .

- Safety Profile : In a four-day administration study using Sprague-Dawley rats, this compound showed no significant side effects at suprapharmacological doses. This suggests a favorable safety profile for further development as a therapeutic agent .

- Comparative Studies : When compared to other ACC inhibitors, this compound exhibited more than 1,000-fold selectivity for ACC2 over ACC1, indicating its potential to minimize off-target effects commonly associated with less selective compounds .

Data Table: Summary of Biological Activities

Case Study 1: Insulin Resistance Improvement

In a controlled study involving db/db mice treated with this compound over several weeks, researchers observed marked improvements in insulin sensitivity as measured by glucose tolerance tests. The results indicated that this compound effectively modulated lipid metabolism pathways, leading to reduced IMCL levels and enhanced FAO.

Case Study 2: Long-term Efficacy

Another study focused on long-term administration of this compound revealed sustained improvements in metabolic health markers. Mice receiving chronic treatment showed consistent reductions in fasting glucose levels and improved overall metabolic profiles compared to control groups.

Eigenschaften

Molekularformel |

C18H20N2O4S |

|---|---|

Molekulargewicht |

360.4 g/mol |

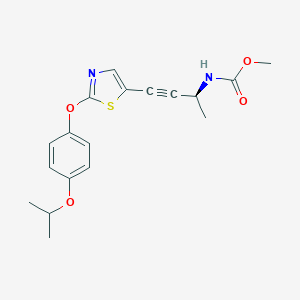

IUPAC-Name |

methyl N-[(2S)-4-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]but-3-yn-2-yl]carbamate |

InChI |

InChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1 |

InChI-Schlüssel |

OLMPAYQFDVALIH-ZDUSSCGKSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |

Isomerische SMILES |

C[C@@H](C#CC1=CN=C(S1)OC2=CC=C(C=C2)OC(C)C)NC(=O)OC |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-908292; A 908292; A908292 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.